molecular formula C14H10Cl2N2O3 B3149069 N-Nitrosodiclofenac CAS No. 66505-80-4

N-Nitrosodiclofenac

Cat. No.: B3149069
CAS No.: 66505-80-4
M. Wt: 325.1 g/mol
InChI Key: MRJVSFHDJGEONX-UHFFFAOYSA-N
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Description

N-Nitrosodiclofenac is a nitrosamine derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug. Nitrosamines are a class of organic compounds characterized by the presence of a nitroso group attached to a nitrogen atom. This compound has garnered attention due to its potential mutagenic and carcinogenic properties, which are of significant concern in pharmaceutical and environmental contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitrosodiclofenac can be synthesized through the nitrosation of diclofenac. The process typically involves the reaction of diclofenac with nitrosating agents such as sodium nitrite in acidic conditions. The reaction is carried out at low temperatures to control the formation of the nitroso compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the product. Advanced techniques such as liquid chromatography-mass spectrometry are employed to monitor and validate the production process .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosodiclofenac undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Nitrosodiclofenac has several scientific research applications:

Mechanism of Action

N-Nitrosodiclofenac exerts its effects primarily through its interaction with DNA, leading to mutations and potential carcinogenesis. The nitroso group can form adducts with DNA bases, causing structural changes that interfere with normal cellular processes. This interaction can lead to mutations, which may result in cancer .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine
  • N-Nitrosodiethylamine
  • N-Nitrosodibutylamine
  • N-Nitrosodiisopropylamine

Uniqueness

N-Nitrosodiclofenac is unique due to its origin from diclofenac, a widely used non-steroidal anti-inflammatory drug. This makes it particularly relevant in the context of pharmaceutical safety and regulatory compliance. Its formation and presence in pharmaceutical products are of significant concern due to its potential mutagenic and carcinogenic properties .

Properties

IUPAC Name

2-[2-(2,6-dichloro-N-nitrosoanilino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-10-5-3-6-11(16)14(10)18(17-21)12-7-2-1-4-9(12)8-13(19)20/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJVSFHDJGEONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)N(C2=C(C=CC=C2Cl)Cl)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315521
Record name N-Nitrosodiclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66505-80-4
Record name N-Nitrosodiclofenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66505-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosodiclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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